molecular formula C14H13NO3 B2666205 Methyl 6-(3-methoxyphenyl)nicotinate CAS No. 869985-47-7

Methyl 6-(3-methoxyphenyl)nicotinate

Cat. No.: B2666205
CAS No.: 869985-47-7
M. Wt: 243.262
InChI Key: LAVVWJQUWZBRAF-UHFFFAOYSA-N
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Description

Methyl 6-(3-methoxyphenyl)nicotinate is an organic compound with the molecular formula C14H13NO3 It is a derivative of nicotinic acid, where the carboxyl group is esterified with methanol and the phenyl ring is substituted with a methoxy group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(3-methoxyphenyl)nicotinate typically involves the esterification of 6-(3-methoxyphenyl)nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(3-methoxyphenyl)nicotinate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 6-(3-hydroxyphenyl)nicotinic acid methyl ester.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for reduction reactions.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields 6-(3-hydroxyphenyl)nicotinic acid methyl ester, while reduction of a nitro group results in the corresponding amino derivative.

Scientific Research Applications

Methyl 6-(3-methoxyphenyl)nicotinate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid derivatives.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and metabolic disorders.

    Industry: It is used in the production of pharmaceuticals and agrochemicals, where its ester functionality and aromatic ring provide desirable properties for various applications.

Mechanism of Action

The mechanism of action of Methyl 6-(3-methoxyphenyl)nicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group and ester functionality play crucial roles in its binding affinity and activity. The compound may exert its effects through the modulation of signaling pathways, leading to changes in cellular processes such as inflammation and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: Similar in structure but lacks the methoxy group on the phenyl ring.

    6-Methoxy nicotinic acid: Contains a methoxy group on the nicotinic acid moiety but lacks the ester functionality.

    3-Methoxybenzoic acid: Similar aromatic structure but lacks the nicotinic acid moiety.

Uniqueness

Methyl 6-(3-methoxyphenyl)nicotinate is unique due to the presence of both the methoxy group on the phenyl ring and the ester functionality on the nicotinic acid moiety. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 6-(3-methoxyphenyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-12-5-3-4-10(8-12)13-7-6-11(9-15-13)14(16)18-2/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVVWJQUWZBRAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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